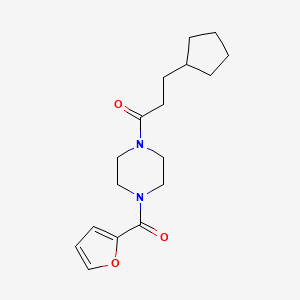
3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown promising results in scientific research. It belongs to the family of oxadiazoles, which have been extensively studied for their potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms, including inhibition of DNA synthesis, inhibition of protein synthesis, inhibition of prostaglandin synthesis, and induction of apoptosis.
Biochemical and physiological effects:
3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole is its broad spectrum of biological activities. It has been shown to possess antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole. One potential direction is the development of new derivatives with improved solubility and bioavailability. Another potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole can be achieved through various methods, including cyclization of the corresponding hydrazide, reaction of the corresponding carboxylic acid with hydrazine, and condensation of the corresponding aldehyde with hydrazine. However, the most commonly used method involves the reaction of 2-chlorobenzohydrazide with 4-ethylbenzaldehyde in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-2-11-7-9-12(10-8-11)16-18-15(19-20-16)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDGLCANDOMTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5731461.png)


![4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5731477.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)



![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)




